Methyl 2,3,4-triacetate-alpha-D-glucopyranoside
Overview
Description
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is a chemical compound with the empirical formula C13H20O9 and a molecular weight of 320.29 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside can be synthesized through the acetylation of methyl alpha-D-glucopyranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Methyl alpha-D-glucopyranoside.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
Scientific Research Applications
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving carbohydrate metabolism and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl 2,3,4-triacetate-alpha-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be hydrolyzed by esterases, releasing the parent glucopyranoside, which can then participate in various metabolic pathways. The compound’s molecular targets include enzymes involved in carbohydrate metabolism and transport proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl beta-D-glucopyranoside: Differing in the configuration at the anomeric carbon.
Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside: Differing in the protecting groups used.
Octyl beta-D-glucopyranoside: Differing in the alkyl chain length and position.
Uniqueness
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This selective acetylation allows for targeted studies on the effects of acetylation on glucopyranoside’s reactivity and interactions.
Properties
IUPAC Name |
[4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVFJYUDIWPVKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323272 | |
Record name | Methyl 2,3,4-tri-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7468-47-5 | |
Record name | NSC403470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,4-tri-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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